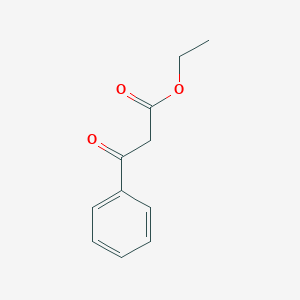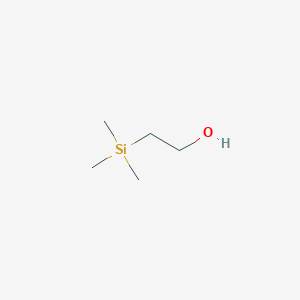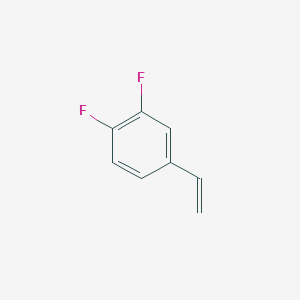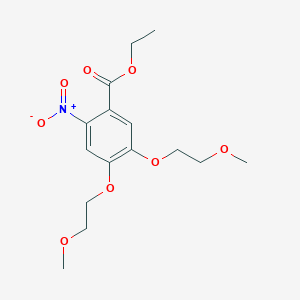
1-(2-Fluoroethoxy)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethoxy)-3-methoxybenzene, also known as FEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEMB belongs to the class of phenyl ether compounds and has a molecular formula of C9H11FO2.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which play important roles in cell survival and proliferation. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to protect against oxidative stress and reduce inflammation. In the heart, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to reduce myocardial infarct size and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Fluoroethoxy)-3-methoxybenzene in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neurology. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for therapeutic applications.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene and its potential therapeutic applications. Future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(2-Fluoroethoxy)-3-methoxybenzene to determine the optimal dosage and administration route for therapeutic use. Additionally, more research is needed to determine the potential side effects and toxicity of 1-(2-Fluoroethoxy)-3-methoxybenzene in vivo.
Synthesemethoden
1-(2-Fluoroethoxy)-3-methoxybenzene can be synthesized through a multi-step process that involves the reaction of 2-fluoroethanol with 3-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethoxy)-3-methoxybenzene has been studied for its potential therapeutic applications in various fields including cancer research, neurology, and cardiology. In cancer research, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Eigenschaften
CAS-Nummer |
123644-36-0 |
|---|---|
Produktname |
1-(2-Fluoroethoxy)-3-methoxybenzene |
Molekularformel |
C9H11FO2 |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
1-(2-fluoroethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
PZLJVDNKBVOUQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCF |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCF |
Synonyme |
1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)








![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)


